molecular formula C5H8ClNO2S B2371432 (1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride CAS No. 2225141-26-2

(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride

Cat. No.: B2371432
CAS No.: 2225141-26-2
M. Wt: 181.63
InChI Key: BSXLBDWQZOVTDL-UHFFFAOYSA-N
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Description

(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride is a chemical compound with the molecular formula C10H12ClNO3S2 It is known for its unique structure, which includes a thiophene ring, a carbamic chloride group, and an oxidized sulfur atom

Scientific Research Applications

Electrochemical and Chemical Reduction Applications

  • Electrochemical Reduction : Imidazolium chloride derivatives, closely related to (1-oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride, can be electrochemically reduced to produce nucleophilic carbenes. This reduction process demonstrates the compound's utility in generating nucleophilic carbenes and its compatibility with ionic liquids (Gorodetsky et al., 2004).

Polymer Synthesis and Applications 2. Synthesis of Polyradicals : Thiophene-based compounds, akin to this compound, have been used to synthesize polyradicals. These compounds show potential in the development of materials with high spin concentration, contributing to advancements in materials science (Miyasaka et al., 2001).

Organometallic Chemistry and Material Science 3. N-Heterocyclic Carbene Complex Synthesis : Imidazol-2-ylidene, structurally related to the compound , has been used to synthesize stable organometallic complexes. These complexes are significant in exploring new bonding modes and interactions in organometallic chemistry (Ramnial et al., 2003).

Material Synthesis and Antibacterial Applications 4. Synthesis of Novel Compounds with Antimicrobial Activity : Benzothiophene substituted carbamates, structurally similar to the compound , have been synthesized and investigated for their antimicrobial and analgesic activities. Such studies are crucial in the search for new materials with potential medicinal applications (Kumara et al., 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride typically involves the reaction of thiophene derivatives with carbamic chloride under controlled conditions. One common method involves the use of a thiophene precursor, which is oxidized to introduce the oxido group. The resulting intermediate is then reacted with carbamic chloride to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxido groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the oxido group, converting the compound back to its non-oxidized form.

    Substitution: The carbamic chloride group can be substituted with other functional groups, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or alcohols, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Properties

IUPAC Name

N-(1-oxothiolan-1-ylidene)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLBDWQZOVTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC(=O)Cl)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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